
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Material Science and Chemical Synthesis
Thiophene and its derivatives are widely recognized for their significance in material science, particularly in the development of polymers with unique electronic and optical properties. Compounds incorporating thiophene units have been utilized in the creation of electrochromic materials, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. For example, studies on electrochromic polymers containing thiophene units have demonstrated their potential for fast switching times and significant optical contrasts, indicative of the versatility and applicability of thiophene-based compounds in advanced material technologies Hu et al., 2013.
Pharmaceutical Research
In pharmaceutical research, thiazepan and imidazole moieties are of interest due to their biological activities. Compounds featuring these structural elements have been explored for their therapeutic potentials, including antibacterial, antifungal, antioxidant, and anticancer activities. For instance, derivatives of thiophene and imidazole have been synthesized and evaluated for their antimicrobial properties, demonstrating potential as leads in the development of new antimicrobial agents Sharma et al., 2009. Additionally, thiazepan derivatives have been investigated for their potential in cancer treatment, with some compounds exhibiting significant cytotoxic effects on cancer cell lines, suggesting their utility in the search for novel anticancer therapies Xu et al., 2017.
Antioxidant Applications
The search for antioxidants is another area where related compounds have shown promise. Studies on antioxidative compounds isolated from natural sources have revealed that thiophene derivatives can exhibit significant antioxidative activities, protecting against the autoxidation of essential biomolecules. This antioxidative potential is crucial for developing new therapeutic agents aimed at mitigating oxidative stress-related diseases Ly et al., 2004.
properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-13(10-8-14-9-15-10)16-4-3-12(11-2-1-6-20-11)21(18,19)7-5-16/h1-2,6,8-9,12H,3-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUMEJCKUUNJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

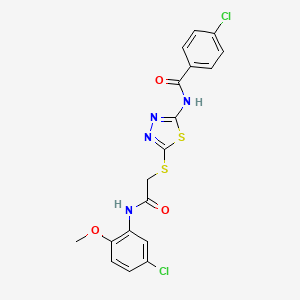

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)

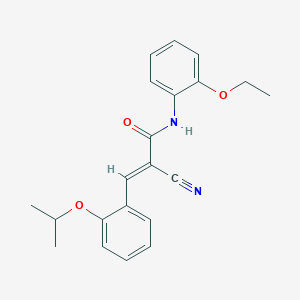
![4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2651080.png)

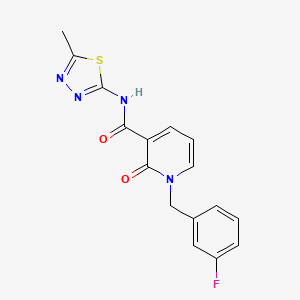
![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)
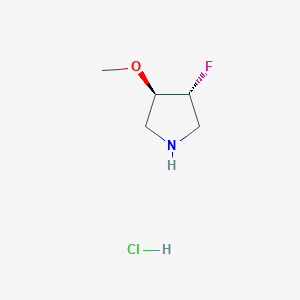
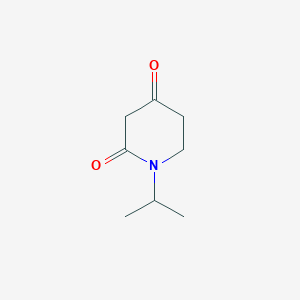
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)
![6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2651092.png)